molecular formula C21H19ClN2O4S B6020560 N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6020560
M. Wt: 430.9 g/mol
InChI Key: HSBQQCGZIZHAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a compound that has gained attention in the scientific community for its potential therapeutic applications.

Scientific Research Applications

CGP 49823 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels, making CGP 49823 a potential treatment for type 2 diabetes.

Mechanism of Action

CGP 49823 inhibits DPP-IV by binding to its active site. DPP-IV is responsible for the degradation of incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-IV, CGP 49823 increases the levels of active incretin hormones, leading to an increase in insulin secretion.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have several biochemical and physiological effects. It increases insulin secretion and decreases blood glucose levels in animal models of type 2 diabetes. It has also been shown to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

CGP 49823 has several advantages for lab experiments. It is a specific inhibitor of DPP-IV, making it a useful tool for studying the role of DPP-IV in glucose metabolism. However, its complex synthesis method and high cost may limit its use in some experiments.

Future Directions

There are several future directions for research on CGP 49823. One potential area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of the long-term effects of CGP 49823 on glucose metabolism and insulin secretion. Additionally, the potential therapeutic applications of CGP 49823 in other diseases, such as obesity and cardiovascular disease, could be explored.

Synthesis Methods

CGP 49823 is a complex molecule that requires several steps for synthesis. The synthesis method involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline, followed by the reaction of the resulting intermediate with N-(phenylsulfonyl)glycine. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-17-13-11-16(12-14-17)23-21(25)15-24(20-10-6-5-9-19(20)22)29(26,27)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBQQCGZIZHAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.